molecular formula C11H10BrN3O2 B2609198 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1179018-11-1

4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2609198
CAS No.: 1179018-11-1
M. Wt: 296.124
InChI Key: TTXDZPDWIZTWLI-UHFFFAOYSA-N
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Description

4-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a benzamide derivative featuring a 4-bromo-substituted aromatic ring linked via an amide bond to a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, making it a common feature in medicinal chemistry . The bromine atom at the para position of the benzamide introduces steric bulk and electron-withdrawing effects, which may influence binding interactions with biological targets. This compound shares structural similarities with modulators of metabolic stability and therapeutic agents targeting cancer or viral infections, as seen in analogs from the evidence .

Properties

IUPAC Name

4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXDZPDWIZTWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.

    Amidation: The final step involves the formation of the benzamide group by reacting the brominated oxadiazole with a suitable amine under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted benzamides, while coupling reactions could produce more complex heterocyclic compounds.

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide exhibit potent antimicrobial properties. Various studies have evaluated these compounds against a range of bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of several oxadiazole derivatives, including 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. The results indicated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamideStaphylococcus aureus5.19 µM
4-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-y)methyl]benzamideEscherichia coli7.45 µM
4-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-y)methyl]benzamideCandida albicans8.16 µM

These findings suggest that the compound has significant potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Applications

The anticancer potential of 4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-y)methyl]benzamide has also been investigated. Studies have focused on its ability to inhibit cancer cell proliferation and induce cytotoxicity.

Case Study: Anticancer Activity

In vitro studies demonstrated the compound's effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Compound
MCF7 (Breast Cancer)4.124-Bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-y)methyl]benzamide
A549 (Lung Cancer)5.0Similar Derivative

The results indicate that this compound exhibits significant cytotoxic effects on breast and lung cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound differs from its analogs in three key aspects: substituent position , electronic effects , and linker groups . A comparative analysis is summarized below:

Table 1: Structural Comparison of Selected Analogs
Compound Name Benzamide Substituent Heterocycle/Linker Key Features Reference ID
4-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide 4-Br 3-Me-1,2,4-oxadiazole, amide High lipophilicity (Br), metabolic stability (methyl-oxadiazole)
2-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide 2-Br (ortho) 3-Me-1,2,4-oxadiazole, amide Steric hindrance at ortho position; reduced conjugation vs. para isomer
4-Chloro-N-...benzamide () 4-Cl 3-Me-1,2,4-oxadiazole, amide Smaller substituent (Cl); lower lipophilicity vs. Br
4-Cyano-3-fluoro-N-...benzamide () 4-CN, 3-F 3-Me-1,2,4-oxadiazole, amide Strong electron-withdrawing groups (CN, F); enhanced polarity
Compound 45 () S-linker Thioether, 3-Me-oxadiazole Increased flexibility (thioether); potential for altered bioavailability

Key Observations :

  • Bromine vs.
  • Positional Isomerism : The para-bromo substitution (target compound) allows for optimal conjugation and target binding vs. sterically hindered ortho-bromo analogs .
  • Linker Groups : Amide-linked compounds (target) exhibit stronger hydrogen-bonding capacity than thioether-linked analogs (), which may enhance target affinity but reduce metabolic stability .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) IR Peaks (cm⁻¹) HRMS (M+H)+ Reference ID
4-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide C₁₁H₁₀BrN₃O₂ 296.12 ~1656 (C=O), ~1513 (C-Br) Not reported
4-Chloro-N-...benzamide () C₂₀H₁₃F₅N₅O₂ 449.10 1656 (C=O), 1145 (C-F) 450.0981 (obs)
4-Cyano-3-fluoro-N-...benzamide () C₂₁H₁₆F₃N₆O₄ 473.12 1662 (C=O), 1599 (C≡N) 473.1180 (obs)

Spectroscopic Insights :

  • The target compound’s IR spectrum is expected to show a strong C=O stretch (~1656 cm⁻¹) and C-Br vibration (~600 cm⁻¹), consistent with brominated benzamides .
  • HRMS data for analogs (e.g., 450.0981 in ) highlight precision in mass validation, a critical step in synthetic chemistry .

Biological Activity

4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS Number: 1222988-84-2) is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is C10H8BrN3O2C_{10}H_{8}BrN_{3}O_{2} with a molecular weight of 282.09 g/mol. The structure features a bromobenzene moiety linked to a 3-methyl-1,2,4-oxadiazole ring, which contributes to its biological activity.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. The following table summarizes findings related to the anticancer activity of various oxadiazole compounds, including 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamideHEPG2, MCF7Not specifiedInhibits cell proliferation
N-(2-(4-nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoleHCT1160.67EGFR inhibition
N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-2-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamideMDA-MB-4350.24EGFR inhibition

Mechanism of Action
The anticancer activity of 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is primarily attributed to its ability to inhibit cell proliferation in various cancer cell lines. It may act through multiple pathways including the inhibition of key signaling proteins involved in cell growth and survival.

Case Studies

Recent studies have highlighted the effectiveness of oxadiazole derivatives in cancer therapy:

  • Study on Anticancer Activity : A study published in MDPI reported that various oxadiazole compounds were screened against multiple cancer cell lines. The study found that compounds with similar structures to 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide displayed promising IC50 values against HEPG2 and MCF7 cell lines .
  • Mechanism-Based Approaches : Another research article discussed the mechanism-based approaches for developing anticancer drugs from oxadiazoles. It emphasized the importance of structural modifications in enhancing biological activity .

Broader Biological Activities

Apart from anticancer effects, oxadiazole derivatives have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some studies indicate that oxadiazoles possess antibacterial and antifungal properties.
Activity TypeExample CompoundsReference
AntibacterialVarious substituted oxadiazoles
AntifungalOxadiazole derivatives

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) and thermochemical parameters, correlating with reactivity and binding affinity .
  • Molecular Docking : Simulates interactions with biological targets (e.g., SARS-CoV-2 main protease) by analyzing hydrogen bonding, hydrophobic contacts, and steric complementarity .
  • QSAR Models : Leverage data from structurally similar compounds (e.g., 1,2,4-oxadiazole derivatives with antiviral activity) to predict potency and selectivity .

How can researchers resolve contradictions in spectral data (e.g., NMR, LC-MS) during characterization?

Q. Advanced

  • Multi-Technique Validation : Cross-verify NMR (¹H/¹³C) and LC-MS data with computational predictions (e.g., ChemDraw simulations) to assign peaks accurately .
  • X-ray Crystallography : Resolve ambiguous structures using SHELX programs for crystal refinement, particularly for stereoisomers or tautomeric forms .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to clarify splitting patterns in complex spectra .

What strategies optimize the pharmacokinetic properties of this compound?

Q. Advanced

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) or formulate as prodrugs (e.g., ester derivatives) to improve aqueous solubility .
  • Metabolic Stability : Replace labile substituents (e.g., methyl groups on the oxadiazole ring) with fluorinated or bulky analogs to reduce CYP450-mediated degradation .
  • Plasma Protein Binding : Use SPR or equilibrium dialysis to assess binding affinity and adjust lipophilicity via substituent modification .

How to analyze structure-activity relationships (SAR) for its antiviral activity?

Q. Advanced

  • Bioisosteric Replacement : Compare activity of analogs with variations in the oxadiazole ring (e.g., 1,3,4-thiadiazole vs. 1,2,4-oxadiazole) to identify critical pharmacophores .
  • Fragment-Based Design : Test truncated analogs (e.g., 5-(4-fluorophenyl)-1,2,4-oxadiazole) to isolate contributions of specific moieties to potency .
  • Enzymatic Assays : Measure IC₅₀ against viral proteases (e.g., SARS-CoV-2 Mpro) to correlate substituent effects (e.g., bromine vs. chlorine) with inhibition .

What analytical techniques confirm its purity and structural integrity?

Q. Basic

  • HPLC/LC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV/ESI-MS detection .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₂H₁₁BrN₃O₂) by matching calculated vs. observed C, H, N percentages .
  • FT-IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

How to address discrepancies in bioassay results across studies?

Q. Advanced

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
  • Counter-Screen Selectivity : Test against off-target enzymes (e.g., kinases, phosphatases) to rule out nonspecific effects .
  • Meta-Analysis : Compare data from structurally related compounds (e.g., 4-bromo-N-(thiazolyl)benzamide) to identify trends or outliers .

What is the role of the oxadiazole ring in target binding?

Q. Advanced

  • Hydrogen Bonding : The oxadiazole N-atoms act as hydrogen bond acceptors with residues like Asp/Glu in enzymatic active sites .
  • Conformational Rigidity : The planar oxadiazole ring enforces spatial orientation of substituents, enhancing complementarity with hydrophobic pockets .
  • Electrostatic Effects : Electron-withdrawing groups (e.g., bromine) on the benzamide moiety modulate ring electron density, affecting binding kinetics .

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